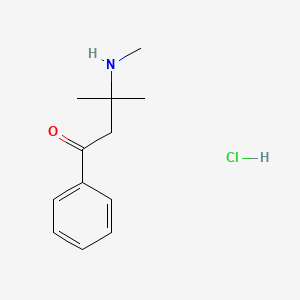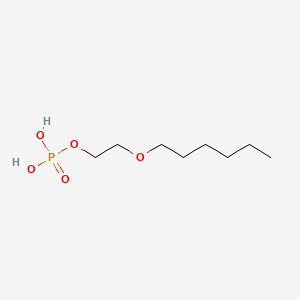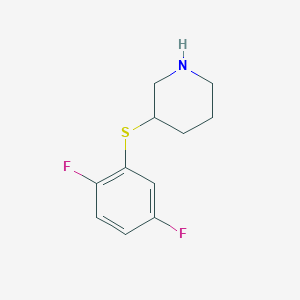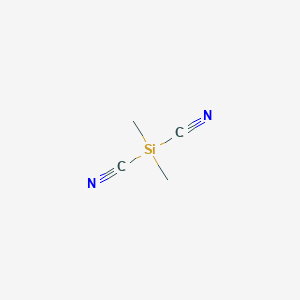
Silanedicarbonitrile, dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyanodimethylsilane is an organosilicon compound with the molecular formula C_4H_6N_2Si It is characterized by the presence of two cyano groups attached to a silicon atom, which is also bonded to two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicyanodimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium cyanide in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds as follows:
(CH3)2SiCl2+2NaCN→(CH3)2Si(CN)2+2NaCl
Industrial Production Methods: On an industrial scale, the production of dicyanodimethylsilane typically involves the continuous flow of reactants through a reactor, ensuring efficient mixing and heat management. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyanodimethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH_4) is often used as a reducing agent.
Substitution: Halides like sodium chloride or alkoxides such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Silicon dioxide (SiO_2) and other silicon-containing by-products.
Reduction: Dimethylsilylamine derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Dicyanodimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Research is ongoing into its potential use in the modification of biomolecules for improved stability and functionality.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of dicyanodimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano groups can participate in nucleophilic addition or substitution reactions, while the silicon atom can form strong bonds with other elements, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Dichlorodimethylsilane: Similar in structure but with chlorine atoms instead of cyano groups.
Dimethyldichlorosilane: Another related compound with different reactivity due to the presence of chlorine atoms.
Cyanotrimethylsilane: Contains one cyano group and three methyl groups attached to silicon.
Uniqueness: Dicyanodimethylsilane is unique due to the presence of two cyano groups, which impart distinct reactivity and properties compared to other organosilicon compounds
Propriétés
Numéro CAS |
5158-09-8 |
|---|---|
Formule moléculaire |
C4H6N2Si |
Poids moléculaire |
110.19 g/mol |
Nom IUPAC |
[cyano(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C4H6N2Si/c1-7(2,3-5)4-6/h1-2H3 |
Clé InChI |
XRRLRPCAMVHBDK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


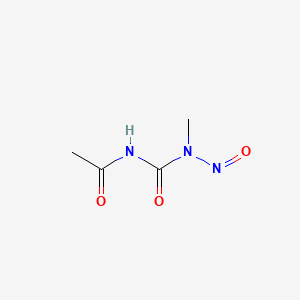
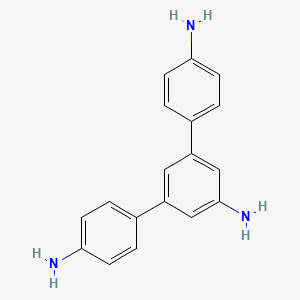
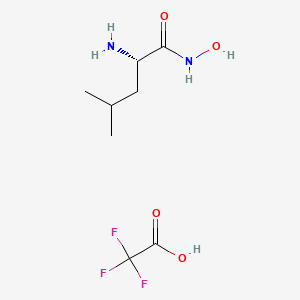
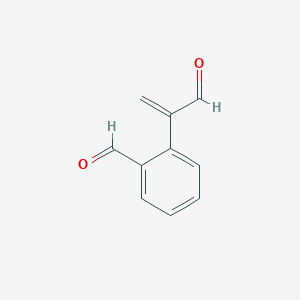
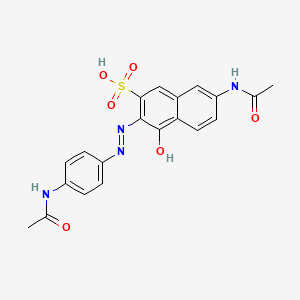

![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)
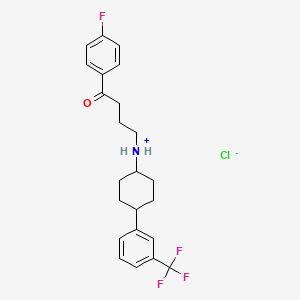

![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
